N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide
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Overview
Description
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets. Some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical pathways
The biochemical pathways affected by indole derivatives can also vary widely. For example, some indole derivatives have been found to inhibit the replication of viruses, reduce inflammation, or kill cancer cells .
Result of action
The molecular and cellular effects of indole derivatives can include changes in cell signaling, gene expression, and cellular metabolism. These changes can lead to various biological effects, such as the inhibition of virus replication or the killing of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Once the indole core is prepared, it is further functionalized to introduce the 1,2-dimethyl and 5-methyl groups. This can be achieved through alkylation reactions using appropriate alkyl halides and bases. The morpholine-4-sulfonyl group is then introduced through sulfonylation reactions using sulfonyl chlorides and bases .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with Pd/C, sodium borohydride, and other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole core can yield indole-2,3-diones, while reduction of nitro groups can yield corresponding amines .
Scientific Research Applications
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole core structure but different functional groups.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.
Uniqueness
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine-4-sulfonyl group enhances its solubility and bioavailability, making it a promising candidate for various applications .
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-16-13-19-14-17(3-8-21(19)24(16)2)15-23-22(26)18-4-6-20(7-5-18)30(27,28)25-9-11-29-12-10-25/h3-8,13-14H,9-12,15H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENHJKZIEBPMNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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